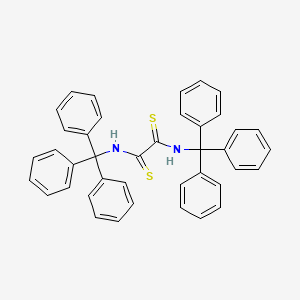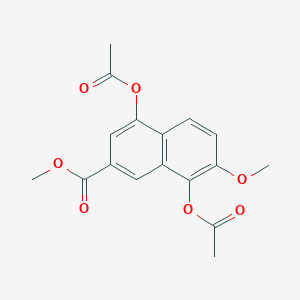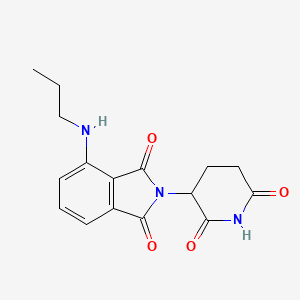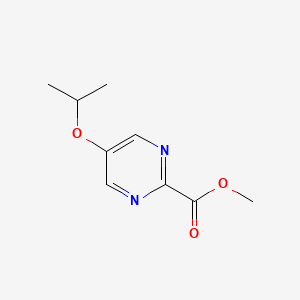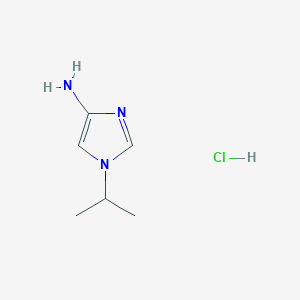
1-Isopropyl-1H-imidazol-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-1H-imidazol-4-amine hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an isopropyl group attached to the nitrogen atom at position 1 and an amine group at position 4, with the hydrochloride salt form enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-imidazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with glyoxal and ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or water.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isopropyl-1H-imidazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amine group at position 4 can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Substituted imidazoles with various functional groups.
Aplicaciones Científicas De Investigación
1-Isopropyl-1H-imidazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of functional materials, such as catalysts and dyes for solar cells.
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-1H-imidazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-Methyl-1H-imidazol-4-amine hydrochloride
- 1-Ethyl-1H-imidazol-4-amine hydrochloride
- 1-Propyl-1H-imidazol-4-amine hydrochloride
Comparison: 1-Isopropyl-1H-imidazol-4-amine hydrochloride is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to 1-Methyl-1H-imidazol-4-amine hydrochloride, the isopropyl group provides steric hindrance, potentially affecting the compound’s binding affinity to molecular targets. The differences in alkyl groups (methyl, ethyl, propyl) can also impact the compound’s solubility, stability, and overall pharmacokinetic properties.
Propiedades
Fórmula molecular |
C6H12ClN3 |
|---|---|
Peso molecular |
161.63 g/mol |
Nombre IUPAC |
1-propan-2-ylimidazol-4-amine;hydrochloride |
InChI |
InChI=1S/C6H11N3.ClH/c1-5(2)9-3-6(7)8-4-9;/h3-5H,7H2,1-2H3;1H |
Clave InChI |
GETIPOQVABGDQM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(N=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)
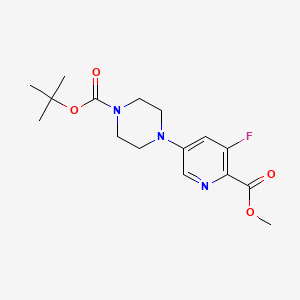
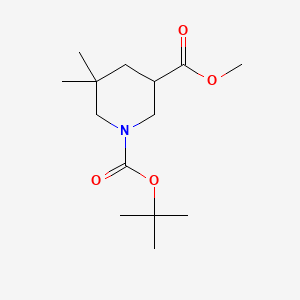
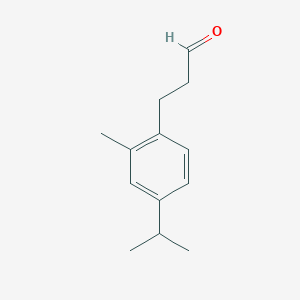
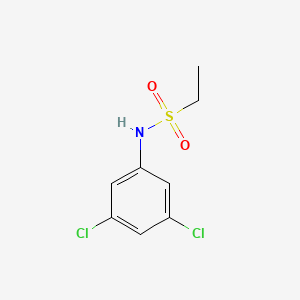
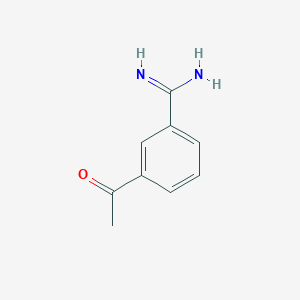
![7-isocyanatobenzo[a]anthracene](/img/structure/B13937345.png)
